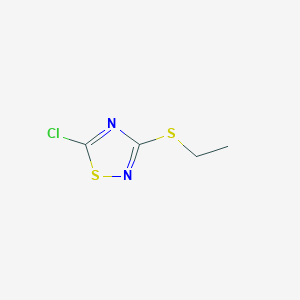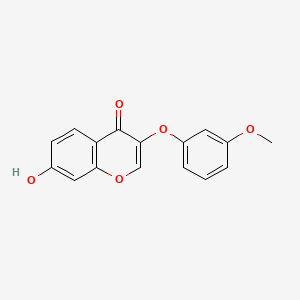
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-
Descripción general
Descripción
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-, also known as Hesperetin, is a flavonoid compound found in citrus fruits and some medicinal plants. Hesperetin has been studied for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- is not fully understood, but it is believed to work through various pathways in the body. 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been shown to activate the Nrf2 pathway, which is responsible for regulating antioxidant and detoxification genes. It has also been shown to inhibit the NF-κB pathway, which is responsible for regulating inflammation in the body. Additionally, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been shown to inhibit the PI3K/Akt pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has various biochemical and physiological effects in the body. It has been shown to increase antioxidant enzyme activity and reduce oxidative stress. 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has also been shown to reduce inflammation in the body by inhibiting the production of inflammatory cytokines. Additionally, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been shown to induce apoptosis in cancer cells and inhibit the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- in lab experiments is that it is a natural compound found in citrus fruits and some medicinal plants, which makes it readily available and relatively inexpensive. Additionally, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been extensively studied for its various biological activities, which makes it a promising compound for further research. One limitation of using 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- in lab experiments is that it may have low bioavailability, which can affect its efficacy in vivo.
Direcciones Futuras
There are many potential future directions for research on 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-. One area of interest is its potential use as a chemopreventive agent, as it has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- may have potential as a therapeutic agent for various diseases, including cardiovascular disease and neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)-.
Aplicaciones Científicas De Investigación
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been extensively studied for its various biological activities. It has been shown to have antioxidant properties, which can help protect against oxidative stress and prevent cellular damage. 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body and prevent chronic diseases such as arthritis and cardiovascular disease. Additionally, 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells and induce apoptosis.
Propiedades
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-19-11-3-2-4-12(8-11)21-15-9-20-14-7-10(17)5-6-13(14)16(15)18/h2-9,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGMDIDUQWHRMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50160426 | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- | |
CAS RN |
137988-00-2 | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137988002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1-Benzopyran-4-one, 7-hydroxy-3-(3-methoxyphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50160426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




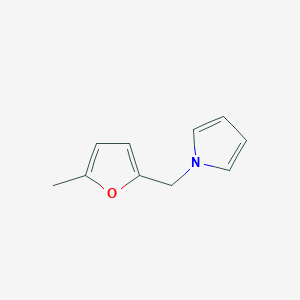
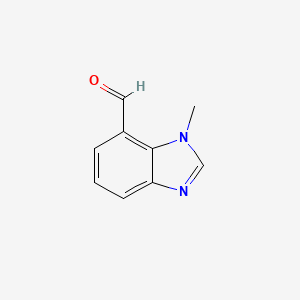
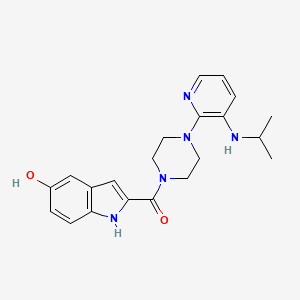


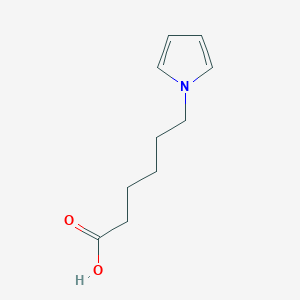
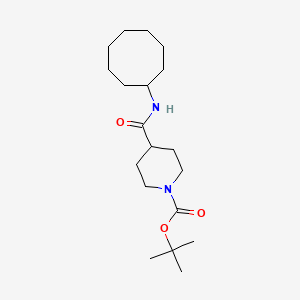
![2-{[4-(4-Methylpiperazin-1-yl)-3-nitrophenyl]carbonyl}benzoic acid](/img/structure/B3047285.png)

![(R)-6-Chloro-4-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-[bis(Boc)amino]pyridazine](/img/structure/B3047287.png)

